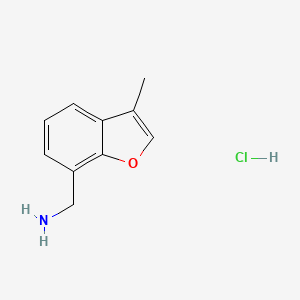

3-Methyl-7-benzofuranmethanamine hydrochloride

Description

3-Methyl-7-benzofuranmethanamine hydrochloride is a benzofuran-derived compound featuring a methyl substituent at position 3 of the benzofuran ring and a methanamine group (-CH2NH2) at position 7, forming a hydrochloride salt. The benzofuran scaffold consists of a fused benzene and furan ring system, which is central to its physicochemical properties. The molecular formula is inferred as C10H12NO·HCl, with a molecular weight of approximately 201.67 g/mol (calculated).

Properties

IUPAC Name |

(3-methyl-1-benzofuran-7-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c1-7-6-12-10-8(5-11)3-2-4-9(7)10;/h2-4,6H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXODLQJZLHGOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C=CC=C12)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a suitable precursor, such as 3-hydroxy-3H-benzofuran-2-one, through a Friedel-Crafts alkylation reaction . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the hydrochloride salt form is typically obtained by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-benzofuranmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.

Scientific Research Applications

3-Methyl-7-benzofuranmethanamine hydrochloride has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-benzofuranmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methyl-7-benzofuranmethanamine hydrochloride with two structurally related benzofuran derivatives: 7-APB (α-methyl-7-benzofuranethanamine hydrochloride) and (S)-7-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .

Key Structural Differences and Implications

Substituent Position and Type: The methyl group in 3-methyl-7-benzofuranmethanamine is on the benzofuran ring, whereas 7-APB features an α-methyl on its ethylamine side chain. The 7-fluoro substituent in the dihydrobenzofuran analog introduces electronegativity, which may alter binding affinity compared to the non-fluorinated target compound .

Amine Group Placement :

- The target compound’s methanamine group at position 7 contrasts with the 3-amine in the fluoro analog, suggesting divergent biological target profiles.

Research Findings and Implications

While direct pharmacological data for this compound are unavailable, insights can be drawn from analogs:

- 7-APB Hydrochloride : Studied as a serotonin receptor agonist due to its structural resemblance to psychedelic phenethylamines. Its α-methyl side chain may enhance metabolic resistance compared to shorter-chain derivatives .

- Fluoro-Dihydrobenzofuran Analogs : Saturated rings and halogenation (e.g., fluorine) are common strategies to improve blood-brain barrier penetration and modulate selectivity in CNS-targeting drugs .

Biological Activity

3-Methyl-7-benzofuranmethanamine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 2839143-96-1

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS) and its potential antimicrobial properties. The compound's structure allows it to bind effectively to neurotransmitter receptors and enzymes, modulating their activity.

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown this compound's effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This antimicrobial activity is likely due to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

2. Neuropharmacological Effects

The compound has also been studied for its effects on the CNS, where it may act as a modulator of neurotransmitter systems. Preliminary studies suggest that it could influence serotonin and dopamine receptors, which are vital in regulating mood and behavior.

Case Study: Neuropharmacological Assessment

In a study assessing the effects of various benzofuran derivatives on anxiety-like behavior in animal models, this compound demonstrated significant anxiolytic effects at specific dosages, indicating its potential as a therapeutic agent for anxiety disorders.

3. Anti-inflammatory Properties

Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Parameter | Value |

|---|---|

| Lipophilicity (LogP) | 2.5 |

| Oral Bioavailability | Moderate |

| Toxicity Profile | Low |

These pharmacokinetic parameters indicate that the compound could be a viable candidate for further development as an anti-inflammatory agent.

Research Findings

Recent studies have focused on optimizing the structure of benzofuran derivatives to enhance their biological activity. For instance, modifications at the methyl group position have shown varying impacts on antimicrobial potency without significantly affecting toxicity profiles.

Case Study: Structure-Activity Relationship (SAR)

A study published in the Journal of Medicinal Chemistry explored the SAR of benzofuran derivatives, revealing that specific substitutions at the benzofuran ring significantly enhanced antimicrobial activity while maintaining low toxicity levels. This highlights the importance of structural optimization in drug development.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Confirms structural integrity, e.g., distinguishing benzofuran protons (δ 6.8–7.5 ppm) and methylamine groups (δ 2.5–3.2 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks for intermediates) .

- TLC Monitoring : Tracks reaction progress using polar/non-polar solvent systems .

How do substituents on the benzofuran ring influence reactivity in nucleophilic substitution or oxidation reactions?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity at the methyl position, accelerating amination .

- Steric Effects : Bulky groups (e.g., 2-methylbutan-2-yl) reduce reaction rates due to hindered access to the reactive site .

- Oxidation Pathways : Fluorinated analogs undergo regioselective oxidation with KMnO₄ to form ketones or carboxylic acids .

What pharmacological targets are plausible for 3-methyl-7-benzofuranmethanamine derivatives, and how are binding affinities assessed?

Q. Advanced Research Focus

- Dihydroorotate Dehydrogenase (DHODH) Inhibition : Structural analogs are explored as antiviral agents via enzyme inhibition assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity using tritiated ligands .

- Cell-Based Assays : IC₅₀ values in antiviral or cytotoxicity screens guide structure-activity relationship (SAR) optimization .

How can researchers resolve contradictions in reported synthesis yields for benzofuranmethanamine derivatives?

Q. Advanced Research Focus

- Parameter Screening : Systematic variation of temperature, solvent polarity, and catalyst loadings identifies optimal conditions .

- Scale-Up Challenges : Pilot studies reveal yield drops at >10 mmol scales due to heat transfer inefficiencies; microwave-assisted synthesis improves consistency .

- Byproduct Analysis : LC-MS detects side products (e.g., over-oxidized intermediates), informing protocol adjustments .

What safety protocols are essential for handling this compound?

Q. Safety and Compliance

- PPE Requirements : Lab coats, nitrile gloves, and safety goggles are mandatory to prevent skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl vapors .

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.